molecular formula C19H20N4O3 B2988738 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide CAS No. 896366-52-2

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide

Katalognummer B2988738
CAS-Nummer: 896366-52-2
Molekulargewicht: 352.394
InChI-Schlüssel: YTRXXOKWFLPKNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of NEDD8-activating enzyme (NAE) inhibitors, which target the NEDD8-activating enzyme and prevent the activation of the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in regulating protein degradation and cell cycle progression. By inhibiting NAE and blocking the activation of NEDD8, MLN4924 can disrupt the function of the Cullin-RING ligases (CRLs), a family of ubiquitin ligases that are involved in the degradation of various proteins, including those that promote cell survival and proliferation.

Wirkmechanismus

As mentioned earlier, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide inhibits the NEDD8-activating enzyme and prevents the activation of the NEDD8 protein. NEDD8 is required for the proper functioning of the Cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. By inhibiting NAE and blocking the activation of NEDD8, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide can disrupt the function of the CRLs and prevent the degradation of various proteins, including those that promote cell survival and proliferation. This leads to the accumulation of these proteins and the subsequent activation of the DNA damage response pathway and induction of apoptosis.
Biochemical and physiological effects:
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have several biochemical and physiological effects. The compound can induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has also been shown to induce DNA damage and activate the DNA damage response pathway. Additionally, the compound can inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has several advantages for lab experiments. The compound has been extensively studied, and various preclinical models have been established to evaluate its potential in cancer treatment. Additionally, the compound has been shown to have a broad-spectrum activity against various cancer types, making it a promising candidate for further development. However, there are also several limitations to using 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments. The compound has a short half-life and is rapidly metabolized, which can limit its efficacy in vivo. Additionally, the compound can have off-target effects, which can complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the development and application of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. This can involve the development of prodrugs or the use of drug delivery systems to improve the compound's stability and bioavailability. Another direction is the identification of biomarkers that can predict the response to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide treatment. This can help to identify patients who are most likely to benefit from the treatment and improve the overall efficacy of the compound. Additionally, the combination of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide with other anticancer agents or immunotherapies can be explored to improve the overall efficacy of the treatment.

Synthesemethoden

The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide involves several steps, including the formation of the quinazoline ring and the attachment of the pyridine and propanamide moieties. The synthesis has been described in detail in several research articles, and various modifications have been made to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has been extensively studied for its potential in cancer treatment. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various preclinical models. The mechanism of action of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide involves the inhibition of CRLs and the subsequent accumulation of various proteins that are critical for cell cycle progression and survival. This leads to the activation of the DNA damage response pathway and the induction of apoptosis.

Eigenschaften

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-22(12-9-14-6-4-5-11-20-14)17(24)10-13-23-18(25)15-7-2-3-8-16(15)21-19(23)26/h2-8,11H,9-10,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRXXOKWFLPKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.